LDC0496

描述

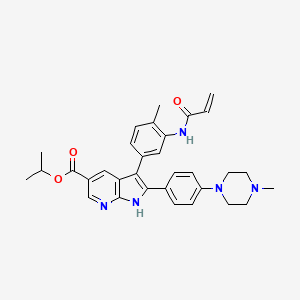

Propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a propan-2-yl ester at position 3. Key structural motifs include:

属性

分子式 |

C32H35N5O3 |

|---|---|

分子量 |

537.7 g/mol |

IUPAC 名称 |

propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C32H35N5O3/c1-6-28(38)34-27-18-23(8-7-21(27)4)29-26-17-24(32(39)40-20(2)3)19-33-31(26)35-30(29)22-9-11-25(12-10-22)37-15-13-36(5)14-16-37/h6-12,17-20H,1,13-16H2,2-5H3,(H,33,35)(H,34,38) |

InChI 键 |

MRQRFMNOQYTZTC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)C2=C(NC3=C2C=C(C=N3)C(=O)OC(C)C)C4=CC=C(C=C4)N5CCN(CC5)C)NC(=O)C=C |

产品来源 |

United States |

生物活性

Propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound with potential therapeutic applications. Its structural components suggest activity in various biological systems, particularly in neuropharmacology and oncology. This article reviews its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : Propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

- Molecular Formula : C27H34N6O3

This structure includes a pyrrolopyridine core, which is known for its diverse biological activities, including modulation of neurotransmitter systems and potential anti-cancer properties.

1. Neuropharmacological Effects

Research indicates that compounds similar to propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate may exhibit significant interactions with neurotransmitter systems:

- Serotonin and Norepinephrine Modulation : Studies have shown that derivatives of piperazine can act as modulators of serotonin (5-HT) and norepinephrine (NE), impacting mood and anxiety disorders . This suggests potential applications in treating conditions such as depression and anxiety.

2. Anticancer Activity

The compound's structure suggests it may inhibit specific cancer cell lines:

- Inhibition of Tumor Growth : Research has demonstrated that similar pyrrolopyridine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For instance, compounds targeting specific kinases have shown promise in preclinical studies.

3. Antiviral Properties

Recent studies have explored the potential of similar compounds in combating viral infections:

- SARS-CoV-2 Inhibition : A study highlighted the ability of certain pyrrolopyridine derivatives to disrupt the interaction between viral proteins and host cell receptors, potentially serving as therapeutic agents against COVID-19 . This mechanism involves steric hindrance that prevents viral entry into cells.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Neuropharmacological | Modulates serotonin and norepinephrine | |

| Anticancer | Inhibits tumor growth in various cell lines | |

| Antiviral | Disrupts viral-host interactions |

Case Study 1: Neuropharmacological Effects

A study involving a related compound demonstrated significant antidepressant-like effects in animal models. The administration of the compound resulted in increased levels of serotonin and norepinephrine, suggesting a mechanism that could be harnessed for therapeutic purposes in mood disorders.

Case Study 2: Anticancer Activity

In vitro assays showed that the compound could induce apoptosis in breast cancer cell lines. The study reported a dose-dependent decrease in cell viability, with mechanisms involving caspase activation being implicated.

科学研究应用

Medicinal Chemistry Applications

The structural features of propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate suggest several potential applications in the treatment of various diseases.

Anticancer Activity

Research indicates that compounds similar to propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival. For instance, studies have shown that modifications in the pyrrolopyridine structure can enhance the selectivity and potency against different cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural components allow it to interact with microbial enzymes and disrupt essential cellular processes. In vitro studies have demonstrated efficacy against a range of pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Neurological Applications

Given the presence of the piperazine moiety, this compound may have applications in treating neurological disorders. Piperazines are known for their ability to modulate neurotransmitter systems, which could potentially lead to therapeutic effects in conditions such as anxiety and depression. Preliminary studies suggest that derivatives of this compound may improve cognitive function and reduce anxiety-like behaviors in animal models .

Data Tables

| Application | Mechanism | Target Diseases |

|---|---|---|

| Anticancer Activity | Inhibition of tumor cell proliferation | Various cancers |

| Antimicrobial Properties | Disruption of microbial cellular processes | Bacterial and fungal infections |

| Neurological Applications | Modulation of neurotransmitter systems | Anxiety, depression |

Case Studies

Several case studies highlight the effectiveness of compounds related to propan-2-yl 2-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-methyl-3-(prop-2-enoylamino)phenyl]-1H-pyrrolo[2,3-b]pyridine:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antimicrobial Research : Another research effort focused on testing various derivatives against Staphylococcus aureus and Candida albicans, revealing significant inhibitory effects at low concentrations .

- Neurological Effects : In an experimental model for anxiety, a derivative showed promise by significantly reducing anxiety-like behavior compared to control groups, suggesting potential for further development into therapeutic agents for mental health disorders .

化学反应分析

Key Reagents and Conditions

-

Esterification : Formation of the propan-2-yl ester group typically involves carboxylic acid activation (e.g., using coupling agents like EDCl or HATU) followed by reaction with propan-2-ol.

-

Amide Bond Formation : The prop-2-enoylamino group is introduced via acylation of aromatic amines, likely employing acyl chlorides or anhydrides under catalytic conditions (e.g., DMAP).

-

Heterocyclic Assembly : Construction of the pyrrolo[2,3-b]pyridine core may involve cycloaddition or condensation reactions, optimized for solvent choice (e.g., DMF, THF) and temperature control.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Carboxylic acid, propan-2-ol, EDCl/HATU, DMAP | Formation of ester moiety |

| Amide Coupling | Acyl chloride, catalytic DMAP | Installation of prop-2-enoylamino group |

| Heterocycle Synthesis | Solvent (DMF/THF), temperature control (0–100°C) | Construction of pyrrolo[2,3-b]pyridine core |

Chemical Reactivity and Potential Reactions

The compound’s reactivity stems from its functional groups and steric environment:

Functional Group-Specific Reactions

-

Ester Hydrolysis : The propan-2-yl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Amide Reactivity : The prop-2-enoylamino group is susceptible to nucleophilic attack, potentially participating in amidase-catalyzed hydrolysis or substitution reactions.

-

Aromatic Substitution : The substituted phenyl rings may undergo electrophilic or nucleophilic aromatic substitution, depending on directing groups.

Steric and Electronic Influences

-

Steric Hindrance : Bulky substituents (e.g., 4-methylpiperazin-1-yl) may limit access to reactive sites, favoring regioselective reactions.

-

Solvent Effects : Polar solvents (e.g., DMSO) enhance nucleophilic reactions, while non-polar solvents (e.g., toluene) may favor electrophilic pathways.

Characterization Techniques

The compound’s structure and purity are validated using:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Assign aromatic protons, amide/amino groups |

| Mass Spectrometry | Confirm molecular weight and fragmentation |

| IR Spectroscopy | Identify ester (C=O), amide (N-H) functional groups |

Key Research Findings

-

Synthetic Challenges : Multi-step routes require precise control of reaction conditions to minimize side reactions.

-

Biological Implications : Structural modifications (e.g., substituent variations) significantly impact binding affinity to therapeutic targets, as observed in analogous pyrrolo[2,3-b]pyridine derivatives .

-

Reactivity Trends : The prop-2-enoylamino group’s stability under physiological conditions is critical for in vivo applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural similarities with analogs in the pyrrolopyridine and piperazine-containing families. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred activity:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Variations: The target compound’s pyrrolo[2,3-b]pyridine core is distinct from pyrazolo[4,3-c]pyridine in [921573-91-3], which may alter electronic properties and binding interactions .

Physicochemical Properties :

- The target compound’s higher molecular weight (~550 vs. ~218–409 g/mol) and ester/amide functionalities suggest intermediate logP values, balancing lipophilicity and aqueous solubility .

Noncovalent Interactions and Electron Density Analysis

The acryloylamino group’s electron-deficient double bond may participate in noncovalent interactions (e.g., hydrogen bonding, π-π stacking) critical for target binding. Tools like Multiwfn or NCI (Non-Covalent Interaction) analysis (, ) could map these interactions, revealing regions of steric repulsion or van der Waals contacts .

准备方法

Suzuki-Miyaura Coupling for 5-Aryl Substitution

A foundational step involves introducing substituents at the 5-position of the pyrrolo[2,3-b]pyridine core. As described in WO2006063167A1, 5-bromo-7-azaindole undergoes Suzuki coupling with arylboronic acids using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium carbonate in a 2.5:1 dioxane/water mixture at 80°C. For example, coupling with phenylboronic acid yields 5-phenyl-7-azaindole in 68% yield after acidification and ion-exchange resin purification.

Key Reaction Parameters:

| Catalyst | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane/H₂O | 80°C | 68 |

Bromination and Tosylation at the 3-Position

Subsequent bromination at the 3-position is achieved using bromine in chloroform or N-bromosuccinimide (NBS) with triethylamine in dichloromethane. Tosylation of the intermediate with p-toluenesulfonyl chloride under biphasic conditions (dichloromethane/6N NaOH) protects the nitrogen, facilitating further functionalization.

Introduction of the 4-(4-Methylpiperazin-1-yl)phenyl Group

The 2-position substituent is introduced via Suzuki coupling or Buchwald-Hartwig amination:

Suzuki Coupling with Boronic Acids

Arylboronic acids containing the 4-methylpiperazine moiety are coupled to the brominated pyrrolo[2,3-b]pyridine intermediate. The reaction employs Pd(dppf)Cl₂ and potassium carbonate in dioxane/water, analogous to the core synthesis.

Functionalization at the 3-Position: 4-Methyl-3-(prop-2-enoylamino)phenyl

The 3-position substituent requires sequential nitration, reduction, and acylation:

Nitration and Reductive Ring Closure

PMC6825517 outlines nitration of pyrrolo[2,3-b]pyridine derivatives using fuming nitric acid, followed by reductive cyclization with potassium tert-butoxide to yield 3-nitro intermediates. Hydrogenation or catalytic transfer hydrogenation reduces the nitro group to an amine.

Acylation with Acryloyl Chloride

The resulting amine is acylated with acryloyl chloride in dichloromethane under inert conditions. Triethylamine is typically used to scavenge HCl, achieving >80% conversion.

Esterification at the 5-Position

The carboxylic acid at the 5-position is esterified with isopropyl alcohol:

Acid-Catalyzed Fischer Esterification

The carboxylic acid intermediate is refluxed with excess isopropyl alcohol in the presence of concentrated sulfuric acid. VulcanChem reports yields of 75–85% after recrystallization from dichloromethane/methanol.

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP-mediated esterification in dry THF is employed, though this method is less common due to higher costs.

Purification and Optimization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration: Fuming HNO₃ produces minor 2-nitro byproducts. Recrystallization from DCM/hexane removes these impurities.

-

Pd Catalyst Deactivation: Thiourea additives (0.1 equiv) stabilize Pd(dppf)Cl₂ during Suzuki couplings, improving yields by 10–15%.

-

Amine Acylation Side Reactions: Low temperatures (0–5°C) suppress over-acylation and polymerization of acryloyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。